![molecular formula C18H36N6O2 B14369411 N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide CAS No. 90267-26-8](/img/structure/B14369411.png)
N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide is a synthetic organic compound with the molecular formula C18H36N6O2. It is characterized by the presence of two piperazine rings attached to a hexanediamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide typically involves the reaction of hexanediamide with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Hexanediamide and 4-methylpiperazine.
Reaction Conditions: The reaction is usually conducted in a solvent such as methanol or ethanol, with the addition of a suitable catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure its purity and consistency .
化学反応の分析
Types of Reactions
N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives .
科学的研究の応用
N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide involves its interaction with specific molecular targets. The piperazine rings can interact with various biological receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
N,N’-Bis[(4-methyl-1-piperazinyl)methyl]hexanediamide: A closely related compound with similar structural features.
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Contains a piperazine ring and is used in similar applications.
1-Methylpiperazine: A simpler piperazine derivative used as an intermediate in various syntheses.
Uniqueness
N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide is unique due to its specific combination of two piperazine rings and a hexanediamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
90267-26-8 |
|---|---|
分子式 |
C18H36N6O2 |
分子量 |
368.5 g/mol |
IUPAC名 |
N,N'-bis[(4-methylpiperazin-1-yl)methyl]hexanediamide |
InChI |
InChI=1S/C18H36N6O2/c1-21-7-11-23(12-8-21)15-19-17(25)5-3-4-6-18(26)20-16-24-13-9-22(2)10-14-24/h3-16H2,1-2H3,(H,19,25)(H,20,26) |
InChIキー |
CWLYOXJUKFIUHC-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CNC(=O)CCCCC(=O)NCN2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


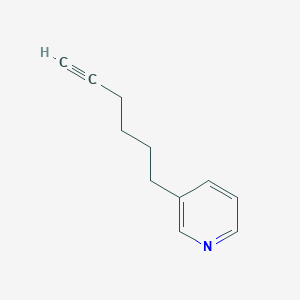
![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
![2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol](/img/structure/B14369348.png)
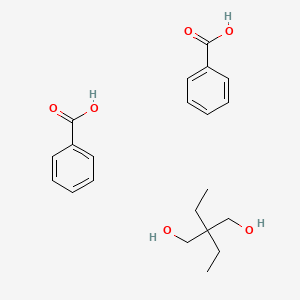
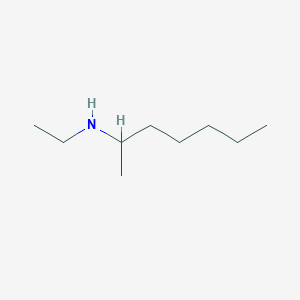

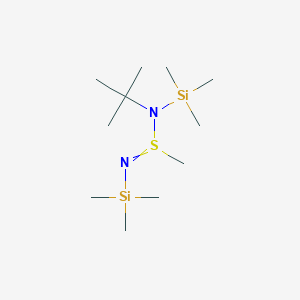
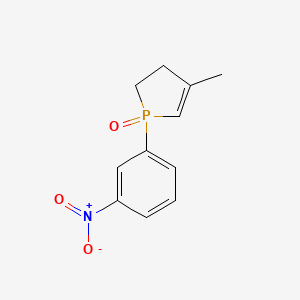
![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)
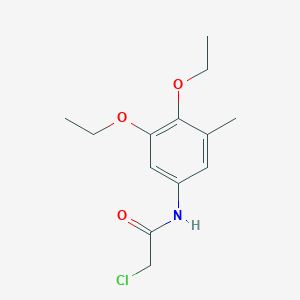
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)
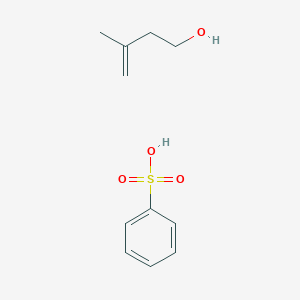
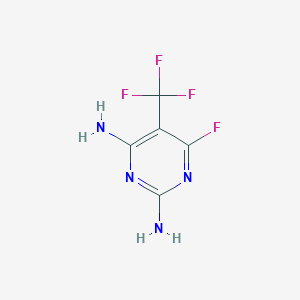
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)
